4-Isocyanato-1lambda6-thiane-1,1-dione
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Overview
Description
4-Isocyanato-1lambda6-thiane-1,1-dione is a chemical compound with the molecular formula C6H9NO3S and a molecular weight of 175.21 g/mol . It is also known by its IUPAC name, 4-isocyanatotetrahydro-2H-thiopyran 1,1-dioxide . This compound is characterized by the presence of an isocyanate group (-N=C=O) and a thiane ring structure with a sulfone group.
Preparation Methods
The synthesis of 4-Isocyanato-1lambda6-thiane-1,1-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a thiane derivative with phosgene or a similar reagent to introduce the isocyanate group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as temperature control, solvent selection, and purification steps.
Chemical Reactions Analysis
4-Isocyanato-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas, carbamates, or other derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Isocyanato-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and advanced materials.
Biology: The compound can be used to modify biomolecules, such as proteins or peptides, through isocyanate chemistry.
Mechanism of Action
The mechanism of action of 4-Isocyanato-1lambda6-thiane-1,1-dione involves the reactivity of its isocyanate group. This group can react with nucleophiles, such as amines or alcohols, to form stable covalent bonds. The sulfone group in the thiane ring can also participate in redox reactions, influencing the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar compounds to 4-Isocyanato-1lambda6-thiane-1,1-dione include other isocyanate-containing molecules and thiane derivatives. For example:
4-Isocyanato-1lambda6-thiane-1,1-dioxide: A closely related compound with similar reactivity.
4-Isocyanato-1lambda6-thiane-1,1-sulfone: Another derivative with a different oxidation state of sulfur.
Properties
IUPAC Name |
4-isocyanatothiane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c8-5-7-6-1-3-11(9,10)4-2-6/h6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPPUJQADFCQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250972-29-2 |
Source
|
Record name | 4-isocyanato-1lambda6-thiane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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